Depreotide

概要

説明

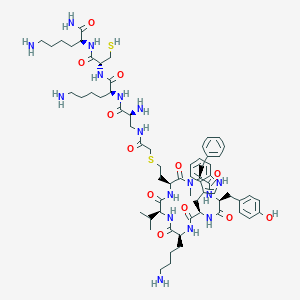

Depreotide, a synthetic somatostatin analog, is a radiopharmaceutical agent labeled with technetium-99m (99mTc). It binds with high affinity to somatostatin receptors (SSTRs), particularly subtypes SSTR2, SSTR3, and SSTR5, which are overexpressed in neuroendocrine tumors (NETs) and certain malignancies like lung cancer . Approved by the FDA in 1999 under the trade name Neotect, this compound is primarily used in single-photon emission computed tomography (SPECT) imaging to detect and stage tumors . Its mechanism involves targeting SSTRs on tumor cells, enabling visualization of receptor-positive lesions .

Structurally, this compound consists of a cyclic hexapeptide linked to a tetrapeptide, optimized for stability and receptor binding . Radiolabeling with 99mTc occurs under mild conditions (pH 6.0, <15°C), ensuring high radiochemical purity (>90%) . Preclinical studies demonstrated its rapid tumor uptake and prolonged retention in SSTR-positive tumors, though with notable accumulation in the kidneys and liver .

準備方法

Solid-Phase Peptide Synthesis of Depreotide

Fmoc-Based Synthesis Strategy

This compound’s peptide backbone is synthesized via Fmoc (fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS), a method favored for its mild deprotection conditions and compatibility with automated synthesizers . The process begins with anchoring the C-terminal amino acid to a resin, typically Rink amide or 2-chlorotrityl chloride (CTC) resin, which facilitates cleavage under acidic conditions. Sequential coupling of Fmoc-protected amino acids is mediated by activators such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (hydroxybenzotriazole), ensuring high coupling efficiency . Side-chain protecting groups (e.g., tert-butyl for serine) are employed to prevent undesired reactions during synthesis.

Critical Synthesis Parameters

-

Resin Selection : CTC resin is preferred for long peptides due to its stability under repetitive deprotection cycles .

-

Coupling Agents : HBTU/HOBt mixtures achieve >99% coupling efficiency, minimizing deletion sequences .

-

Pseudoprolines : These derivatives are incorporated to reduce aggregation during synthesis, particularly in regions prone to β-sheet formation .

Post-synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) containing scavengers (e.g., ethanedithiol, thioanisole) to remove protecting groups. Crude this compound is precipitated in cold methyl tert-butyl ether and lyophilized .

Radiolabeling with Technetium-99m

Kit Formulation and Reconstitution

The NeoTect® kit (NDA 21-012) provides a standardized protocol for preparing Technetium Tc 99m this compound Injection . Key steps include:

-

Reconstitution : Up to 50 mCi of Sodium Pertechnetate Tc 99m is injected into a vial containing this compound, stannous chloride (SnCl₂), and gluconate buffer.

-

Heating : The mixture is heated at 100°C for 10–15 minutes in a lead-shielded boiling water bath to facilitate chelation .

-

pH Adjustment : The reaction is buffered at pH 5.5–6.5 to optimize technetium coordination .

Chelation Chemistry

This compound’s tripeptide sequence (D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys) provides a N₃S (triaminetrithiol) binding site for Tc-99m. The syn and anti diastereomers form depending on the orientation of the Tc=O core relative to the peptide backbone . The syn isomer, which adopts a conformationally constrained structure, exhibits higher somatostatin receptor affinity .

Purification and Radiochemical Purity (RCP) Assessment

Chromatographic Methods

-

Reversed-Phase HPLC : A C18 column with a gradient of 0.1% TFA in water/acetonitrile resolves syn (later eluting) and anti (earlier eluting) diastereomers .

-

Instant Thin-Layer Chromatography (ITLC) :

Quality Control Specifications

| Parameter | Acceptance Criteria | Method |

|---|---|---|

| Radiochemical Purity | ≥90% | ITLC, HPLC |

| pH | 5.0–7.5 | pH meter |

| Sterility | No growth | USP <71> |

Diastereomer Analysis and Biological Implications

Structural Characterization

NMR and circular dichroism (CD) spectroscopy confirm that the syn diastereomer adopts a folded conformation stabilized by intramolecular hydrogen bonds between the Tc=O group and amide protons . This structural rigidity enhances receptor binding compared to the more flexible anti isomer .

Impact on Diagnostic Efficacy

-

Receptor Affinity : The syn isomer exhibits a 3-fold higher binding affinity to somatostatin receptors (IC₅₀ = 1.2 nM vs. 3.7 nM for anti) .

-

In Vivo Stability : The syn form demonstrates prolonged circulation (t₁/₂ = 4.2 hours vs. 2.8 hours for anti), improving tumor uptake in imaging studies .

Scale-Up and Regulatory Considerations

Good Manufacturing Practices (GMP)

-

Aseptic Processing : All steps are performed in ISO Class 5 environments with sterilized reagents .

-

Radiation Shielding : Lead containers and remote handling tools minimize operator exposure during radiolabeling .

Stability Studies

Technetium Tc 99m this compound retains ≥90% radiochemical purity for 6 hours post-reconstitution when stored at 2–8°C . Degradation products include free Tc-99m and TcO₂ colloids, which are monitored via ITLC .

化学反応の分析

デプレオチドは、主にペプチド結合と官能基を含むさまざまな化学反応を起こします。一般的な反応には、以下のようなものがあります。

酸化: デプレオチドは、特にシステインのような硫黄を含むアミノ酸で酸化反応を起こす可能性があります。

還元: 還元反応は、ペプチド内のジスルフィド結合を修飾するために使用できます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、ジチオスレイトールなどの還元剤、および置換反応用のさまざまなアルキル化剤が含まれます 。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

デプレオチドは、特に化学、生物学、医学、および産業の分野で、いくつかの科学研究への応用があります。

化学: デプレオチドは、ペプチド合成および修飾技術の研究のためのモデル化合物として使用されます。

生物学: ソマトスタチン受容体の相互作用とシグナル伝達経路の研究に使用されます。

医学: テクネチウム-99mで標識されたデプレオチドは、ソマトスタチン受容体陽性腫瘍の画像診断に使用され、癌の診断と治療に役立ちます.

科学的研究の応用

Tumor Imaging

Depreotide has been extensively studied for its efficacy in imaging various malignancies:

- Lung Cancer : 99mTc-depreotide is approved for the detection of malignant lung cancer. Studies have shown that it has a higher tumor uptake compared to traditional imaging methods, with sensitivity rates reaching 100% in some cases . Its specificity is also notable, making it a valuable tool for differentiating between malignant and benign pulmonary nodules .

- Other Tumors : Beyond lung cancer, this compound has shown promise in detecting other tumors such as lymphoma, breast cancer, melanoma, and colorectal carcinoma. Its binding affinity allows it to visualize a broader range of tumor types compared to other somatostatin analogs like octreotide .

Evaluation of Inflammation and Infection

This compound's applications extend beyond oncology into the realm of inflammatory diseases:

- Bone Infections : A study demonstrated that 99mTc-depreotide scintigraphy was positive in all cases of active osteomyelitis assessed. It effectively identified sites of infection that were not visible on conventional bone scans . The sensitivity of this compound for detecting active inflammation is particularly beneficial in differentiating between infectious and non-infectious conditions.

- Rheumatoid Arthritis : In patients with rheumatoid arthritis, this compound showed positive uptake in sites of active disease, indicating its potential utility in assessing disease activity and guiding treatment decisions .

Comparative Efficacy

The following table summarizes the efficacy of 99mTc-depreotide compared to traditional imaging modalities:

| Imaging Modality | Sensitivity | Specificity | Accuracy | Positive Predictive Value | Negative Predictive Value |

|---|---|---|---|---|---|

| 99mTc-depreotide | 1.0 | 0.43 | 0.71 | 0.64 | 1.0 |

| Computed Tomography | 0.9 | 0.19 | 0.55 | 0.53 | 0.67 |

Case Studies

Several case studies highlight the clinical applications of this compound:

- Case Study on Lung Nodules : In a cohort study involving patients with solitary pulmonary nodules, this compound imaging provided critical information that influenced management decisions prior to biopsy . The high sensitivity and specificity demonstrated by this modality suggest its role as a first-line imaging technique.

- Assessment of Osteomyelitis : In another study focused on patients with suspected osteomyelitis, this compound scintigraphy accurately identified all cases of active infection while providing additional insights into inflammatory processes that other imaging techniques failed to detect .

作用機序

デプレオチドは、特定の細胞の表面に見られるGタンパク質共役受容体であるソマトスタチン受容体に結合することによって作用を発揮します 。結合すると、デプレオチドは天然ホルモンであるソマトスタチンの作用を模倣し、さまざまな二次メッセンジャーの放出を阻害し、細胞活動を低下させます。 このメカニズムは、特に画像診断において有用です。デプレオチドがソマトスタチン受容体に結合することで、ガンマカメラを使用して受容体を持つ組織を可視化できます .

類似化合物との比較

Diagnostic Accuracy and Clinical Utility

Depreotide vs. [111In]DTPA-Octreotide

[111In]DTPA-octreotide, another SSTR-targeting agent, has been a gold standard for neuroendocrine tumor imaging. Key differences:

- Sensitivity and Specificity : In murine models, this compound showed higher tumor uptake (4.9% ID/g vs. 2.9% ID/g for [111In]DTPA-octreotide) but lower tumor-to-background ratios (e.g., tumor/liver ratio: 4.7 vs. 8.2) due to higher hepatic retention .

This compound vs. [18F]FDG PET

[18F]FDG PET, a glucose metabolism-based imaging modality, outperforms this compound in specificity. A meta-analysis of 157 patients showed:

| Parameter | This compound SPECT | [18F]FDG PET |

|---|---|---|

| Sensitivity | 94% | 96% |

| Specificity | 51% | 71% |

| Diagnostic Accuracy | 76% | 84% |

Data from Kahn et al. (2004) .

this compound’s lower specificity stems from uptake in inflammatory lesions (e.g., infections, rheumatoid arthritis) .

This compound vs. CT

In a prospective study of 140 patients with pulmonary lesions:

| Parameter | This compound SPECT | CT |

|---|---|---|

| Sensitivity | 94% | 97% |

| Specificity | 58% | 30% |

| Overall Accuracy | 76% | 84% |

Data from Harders et al. (2012) .

CT remains superior for anatomical detail, while this compound adds functional insights but lacks cost-effectiveness in routine workflows .

Pharmacokinetic and Biodistribution Profiles

| Compound | Tumor Uptake (%ID/g) | Kidney Retention | Tumor/Liver Ratio |

|---|---|---|---|

| This compound | 4.9 | High (~30%) | 4.7 |

| [111In]DTPA-Octreotide | 2.9 | Moderate | 8.2 |

| [68Ga]DOTATATE | 6.1 | Low | 12.5 |

Preclinical data from Vallabhajosula et al. (1996) and Martins et al. (2008) .

this compound’s high renal uptake limits its utility in abdominal imaging, whereas newer agents like [68Ga]DOTATATE offer improved tumor-to-background ratios .

Emerging Alternatives and Structural Modifications

- P2045 : A this compound derivative with 25-fold lower kidney retention and 4-fold higher tumor uptake in preclinical models, addressing this compound’s pharmacokinetic drawbacks .

- [177Lu]DOTATATE: Combines diagnostic and therapeutic applications (theranostics), offering targeted radiation delivery to SSTR-positive tumors .

Clinical Contexts and Limitations

- Indeterminate Pulmonary Nodules: this compound’s sensitivity drops to 71% in CT-indeterminate lesions, reducing its additive value .

- Cost and Workflow : this compound SPECT requires specialized equipment and radiolabeling expertise, making it less accessible than CT or FDG PET .

生物活性

Depreotide, a synthetic cyclic hexapeptide, is primarily recognized for its application in imaging somatostatin receptor-positive tumors. This compound has garnered attention due to its binding affinity for somatostatin receptors (SSTRs) and its potential role in both diagnostic imaging and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biodistribution studies, clinical applications, and comparative efficacy with other radiopharmaceuticals.

This compound is designed to target SSTRs, which are overexpressed in various tumors including neuroendocrine tumors, breast cancer, and lung cancer. The compound's structure allows it to form a coordination complex with technetium-99m (), which enhances its imaging capabilities.

- Diastereomers : this compound exists in two diastereomeric forms: syn and anti. The syn form demonstrates a significantly higher binding affinity for SSTRs compared to the anti form. The IC50 values are 0.15 nM for the syn and 0.89 nM for the anti, indicating that the syn diastereomer is more effective in receptor binding .

Biodistribution Studies

Biodistribution studies have been pivotal in understanding the efficacy of this compound as a radiopharmaceutical. Research conducted on AR42J tumor xenograft models demonstrated that:

- Tumor Uptake : The syn diastereomer exhibited a tumor uptake of 6.58% ID/g, while the anti diastereomer showed an uptake of 3.38% ID/g . These results suggest that the syn form is superior for imaging purposes.

- Comparative Analysis : In a study comparing -depreotide with -FDG PET scans, the sensitivity and specificity for diagnosing malignancies in pulmonary lesions were reported as 94% and 51%, respectively . This highlights this compound's potential as an effective diagnostic tool.

Clinical Applications

This compound has been utilized in various clinical settings, particularly for imaging tumors with high SSTR expression:

- Lymphoma Studies : In a small cohort study involving lymphoma patients, good uptake of -depreotide was observed in 7 out of 9 patients, suggesting its utility in detecting lymphomas .

- Other Tumors : Beyond lymphomas, this compound has shown promise in imaging lung cancer, breast cancer, melanoma, and colorectal carcinoma .

Case Studies

Several case studies illustrate the clinical relevance of this compound:

- Lung Cancer Detection : A case study highlighted the use of -depreotide in accurately identifying pulmonary nodules that were later confirmed to be malignant through biopsy.

- Neuroendocrine Tumors : In patients with neuroendocrine tumors, -depreotide imaging provided critical information regarding tumor localization and receptor status.

Comparative Efficacy

A comparative analysis between -depreotide and other imaging agents reveals its unique advantages:

| Imaging Agent | Sensitivity | Specificity |

|---|---|---|

| -depreotide | 94% | 51% |

| -FDG PET | 96% | 71% |

This table illustrates that while -FDG PET has higher specificity, -depreotide may provide better sensitivity for certain tumor types.

Q & A

Basic Research Questions

Q. What is the molecular structure of Depreotide, and how does it interact with somatostatin receptors (SSTRs)?

this compound (cyclo-[(N-Me)Phe-Tyr-D-Trp-Lys-Val-Hcy]CH2-CO-β-Dap-Lys-Cys-Lys.amide) is a synthetic cyclic peptide with a molecular weight of 1357.68. Its structure enables binding to multiple SSTR subtypes (SSTR2, SSTR3, and SSTR5), distinguishing it from other analogs like octreotide, which primarily targets SSTR9. This broad receptor affinity allows this compound to localize in diverse tumor types, including lung cancer, lymphoma, and breast cancer .

Q. What are the primary clinical applications of 99mTc-depreotide in oncologic imaging?

99mTc-depreotide is used for somatostatin receptor scintigraphy (SRS) to detect malignancies expressing SSTRs. Key applications include:

- Pulmonary nodules : Differentiating malignant vs. benign lesions via SPECT imaging .

- Thyroid carcinoma and melanoma : Assessing receptor expression for staging .

- Non-small cell lung cancer (NSCLC) : Investigating targeted therapy via alpha-emitters like 211At .

Q. How is 99mTc-depreotide synthesized and radiolabeled?

The radiolabeling process involves:

Reduction : SnCl₂ reduces 99mTc-pertechnetate to bind this compound.

Optimization : Labeling efficiency is highest at pH 6.0 and temperatures <15°C . Elevated temperatures (e.g., 50°C) reduce labeling rates by 30–40% .

Purification : HPLC ensures radiochemical purity (RCP >95%) .

Advanced Research Questions

Q. How can researchers optimize 99mTc-depreotide labeling efficiency under variable experimental conditions?

Optimal conditions derive from controlled pH and temperature (Table 1):

| Condition | Labeling Efficiency | Receptor Binding Affinity |

|---|---|---|

| pH 5.0, 15°C | 75% | Moderate |

| pH 6.0, 15°C | 92% | High |

| pH 7.0, 37°C | 60% | Low |

Deviations reduce stability and binding kinetics. For receptor assays, 37°C incubation maximizes uptake (peak at 60 min), but labeling must precede this step .

Q. How do diagnostic accuracies of 99mTc-depreotide SPECT and CT compare in pulmonary lesion assessment?

A 2012 prospective study (n=140) revealed:

- Sensitivity : SPECT (94%) vs. CT (97%) .

- Specificity : SPECT (58%) vs. CT (30%) .

- Subgroup Analysis :

Q. What experimental designs address contradictions in 99mTc-depreotide specificity across studies?

Discrepancies arise from:

- Imaging Protocols : SPECT specificity improves with standardized uptake thresholds .

- Patient Stratification : Subgroup analyses (e.g., lesion size, smoking history) reduce heterogeneity .

- Blinding : Studies using independent radiologists/nuclear physicians minimize bias .

Q. How do receptor-binding kinetics of 99mTc-depreotide influence tumor uptake and retention?

- Uptake : Receptor-mediated endocytosis peaks at 60 min (37°C) in A549 cells.

- Retention : Half-clearance time = 48 min, influenced by SSTR density .

- Competitive Inhibition : Cold this compound (unlabeled) reduces uptake by 80%, confirming receptor specificity .

Q. What statistical methods validate 99mTc-depreotide imaging efficacy in clinical trials?

- ROC Analysis : Non-parametric ROC curves compare sensitivity/specificity (Figure 2) .

- Multivariate Regression : Adjusts for confounders (e.g., lesion size, smoking pack-years) .

- Follow-up Protocols : 24-month CT surveillance for non-biopsied lesions reduces misclassification .

Q. Methodological Considerations

Q. How to design a mixed-methods study evaluating 99mTc-depreotide’s diagnostic and therapeutic roles?

- Quantitative Component : Randomized trial comparing SPECT vs. PET/CT specificity.

- Qualitative Component : Semi-structured interviews exploring clinician trust in SPECT results.

- Integration : Convergent design to triangulate imaging efficacy with clinical decision-making .

Q. What ethical and procedural standards govern this compound clinical trials?

- GCP Compliance : Independent review boards, blinding protocols, and informed consent .

- Safety Monitoring : Acute toxicity studies (e.g., hematologic profiles post-211At-depreotide therapy) .

Q. Tables

Table 1. Radiolabeling Efficiency of 99mTc-Depreotide Under Variable Conditions

| pH | Temperature (°C) | Labeling Efficiency (%) |

|---|---|---|

| 5.0 | 15 | 75 |

| 6.0 | 15 | 92 |

| 7.0 | 37 | 60 |

Table 2. Diagnostic Performance of 99mTc-Depreotide SPECT vs. CT

| Metric | SPECT | CT |

|---|---|---|

| Sensitivity | 94% | 97% |

| Specificity | 58% | 30% |

| Accuracy | 76% | 84% |

特性

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-[[2-[2-[(2S,5S,8S,11R,14S,17S)-14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H96N16O12S2/c1-38(2)55-64(92)76-49(26-30-95-37-54(83)72-35-44(69)57(85)74-47(20-10-13-28-67)58(86)79-52(36-94)62(90)73-46(56(70)84)19-9-12-27-66)65(93)81(3)53(32-39-15-5-4-6-16-39)63(91)78-50(31-40-22-24-42(82)25-23-40)60(88)77-51(33-41-34-71-45-18-8-7-17-43(41)45)61(89)75-48(59(87)80-55)21-11-14-29-68/h4-8,15-18,22-25,34,38,44,46-53,55,71,82,94H,9-14,19-21,26-33,35-37,66-69H2,1-3H3,(H2,70,84)(H,72,83)(H,73,90)(H,74,85)(H,75,89)(H,76,92)(H,77,88)(H,78,91)(H,79,86)(H,80,87)/t44-,46-,47-,48-,49-,50-,51+,52-,53-,55-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXSJQLZVNKRKX-YQRDHHIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)C)CCSCC(=O)NCC(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)C)CCSCC(=O)NC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H96N16O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301026951 | |

| Record name | Depreotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1357.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161982-62-3 | |

| Record name | Depreotide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161982623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Depreotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11628 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Depreotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEPREOTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDP0H8E844 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。